molecular formula C15H20O3 B1325252 8-(3-Methylphenyl)-8-oxooctanoic acid CAS No. 898765-42-9

8-(3-Methylphenyl)-8-oxooctanoic acid

Cat. No.: B1325252
CAS No.: 898765-42-9
M. Wt: 248.32 g/mol
InChI Key: XRMUFJJWHFKLGC-UHFFFAOYSA-N
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Description

8-(3-Methylphenyl)-8-oxooctanoic acid is an organic compound characterized by the presence of a phenyl group substituted with a methyl group at the third position, an oxo group at the eighth position, and an octanoic acid chain

Scientific Research Applications

8-(3-Methylphenyl)-8-oxooctanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Target of Action

It is known that many bioactive aromatic compounds containing the indole nucleus, which is similar to the structure of this compound, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for the development of new therapeutic derivatives .

Mode of Action

Similar compounds, such as those in the indole family, are known to interact with their targets, causing changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives, which are structurally similar, are known to affect various biochemical pathways . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that 8-(3-Methylphenyl)-8-oxooctanoic acid may also interact with similar biochemical pathways.

Result of Action

Similar compounds, such as those in the indole family, are known to have diverse biological activities . These activities can result in various molecular and cellular effects, depending on the specific targets and pathways involved.

Action Environment

For instance, the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction, is known to be influenced by various environmental conditions .

Safety and Hazards

Information on the compound’s toxicity, flammability, environmental impact, and safe handling practices is gathered from safety data sheets and other resources .

Future Directions

This involves discussing potential applications of the compound and areas for future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Methylphenyl)-8-oxooctanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylbenzaldehyde and octanoic acid.

    Condensation Reaction: The initial step involves a condensation reaction between 3-methylbenzaldehyde and octanoic acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.

    Oxidation: The resulting intermediate undergoes oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the oxo group at the eighth position.

    Purification: The final product is purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction conditions and purification processes enhances efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-(3-Methylphenyl)-8-oxooctanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Comparison with Similar Compounds

Similar Compounds

    3-Methylphenylacetic acid: Similar structure but lacks the oxo group and octanoic acid chain.

    8-Phenyl-8-oxooctanoic acid: Similar structure but lacks the methyl group on the phenyl ring.

    3-Methylbenzaldehyde: Precursor in the synthesis but lacks the octanoic acid chain and oxo group.

Uniqueness

8-(3-Methylphenyl)-8-oxooctanoic acid is unique due to the combination of its structural features, including the methyl-substituted phenyl ring, the oxo group, and the octanoic acid chain

Properties

IUPAC Name

8-(3-methylphenyl)-8-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-12-7-6-8-13(11-12)14(16)9-4-2-3-5-10-15(17)18/h6-8,11H,2-5,9-10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMUFJJWHFKLGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645287
Record name 8-(3-Methylphenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898765-42-9
Record name 8-(3-Methylphenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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